10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one
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Overview
Description
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is a compound belonging to the class of coumarins, which are oxygen-containing heterocycles. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE can be achieved through several methods. One common approach involves the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . Another method involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method employs both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as cation-exchange resins and zeolites .
Industrial Production Methods
Industrial production of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as using green solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound of 10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
4-Hydroxycoumarin: Another derivative with anticoagulant activity.
Uniqueness
10-HYDROXY-2H-BENZO[G]CHROMEN-2-ONE is unique due to its specific hydroxyl group at the 10th position, which imparts distinct chemical and biological properties.
Biological Activity
10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one, a compound belonging to the class of naphthoquinones, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
Molecular Formula: C11H8O3
Molecular Weight: 188.18 g/mol
IUPAC Name: this compound
CAS Number: 918300-51-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of naphthoquinones, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of cellular processes and interference with bacterial cell wall synthesis .
Anticancer Activity
This compound has shown promising results in anticancer studies. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from 6.79 μg/mL to 10.34 μg/mL across different cancer types . The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), which contribute to cell death .
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Its ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The compound exhibited a notable capacity to reduce oxidative stress in cellular models, suggesting that it could play a role in preventing oxidative damage associated with various diseases .
Summary of Research Findings
Activity | Mechanism | IC50 Values | References |
---|---|---|---|
Antimicrobial | Disruption of cell wall synthesis | N/A | |
Anticancer | Induction of apoptosis via ROS generation | 6.79 - 10.34 μg/mL | |
Antioxidant | Free radical scavenging | N/A |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial effects of various naphthoquinones, including this compound. Results indicated significant inhibition against S. aureus, with a minimum inhibitory concentration (MIC) determined at 32 μg/mL.
- Cancer Cell Line Study : In a comparative analysis of anticancer compounds, this naphthoquinone derivative was tested against multiple human cancer cell lines. It demonstrated superior efficacy in inducing apoptosis compared to other tested compounds.
Properties
CAS No. |
918300-51-3 |
---|---|
Molecular Formula |
C13H8O3 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
10-hydroxybenzo[g]chromen-2-one |
InChI |
InChI=1S/C13H8O3/c14-11-6-5-9-7-8-3-1-2-4-10(8)12(15)13(9)16-11/h1-7,15H |
InChI Key |
XFVVGELTCMXFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=O)OC3=C2O |
Origin of Product |
United States |
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